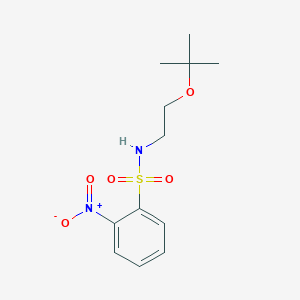

Ns-NH-Et-OtBu

Description

Ns-NH-Et-OtBu, also known as N-Nosyl-O-t-butyl-1,2-ethanolamine, is a specialized chemical compound with the molecular formula C12H18N2O5S. This compound is notable for its use in various synthetic and industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

N-[2-[(2-methylpropan-2-yl)oxy]ethyl]-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O5S/c1-12(2,3)19-9-8-13-20(17,18)11-7-5-4-6-10(11)14(15)16/h4-7,13H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQCSWDOIQQOQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ns-NH-Et-OtBu is typically synthesized through a multi-step process involving the protection of amino acids with the o-nitrobenzenesulfonyl (Nosyl) group. The synthetic route often involves the following steps :

Preparation of the Resin: Rink amide resin is prepared and acylated using bromoacetic acid.

Substitution Reaction: The resin-bound bromoacetyl group is reacted with Ns-protected submonomers in the presence of cesium carbonate (Cs2CO3) in dimethylformamide (DMF) at room temperature.

Microwave-Assisted Synthesis: For more efficient synthesis, microwave irradiation can be used to facilitate the substitution reaction at elevated temperatures.

Deprotection: The Nosyl group is removed using p-methoxybenzene thiol and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in DMF.

Cleavage from Resin: The final product is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIPS).

Industrial Production Methods

Industrial production of Ns-NH-Et-OtBu follows similar synthetic routes but on a larger scale, often utilizing automated synthesizers and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ns-NH-Et-OtBu undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly when the Nosyl group is present.

Reduction Reactions: It can be reduced using agents like lithium aluminum hydride (LiAlH4) or lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3) to form corresponding amines or aldehydes.

Deprotection Reactions: The Nosyl group can be selectively removed under mild conditions using thiol-based reagents.

Common Reagents and Conditions

Cesium Carbonate (Cs2CO3): Used in substitution reactions.

Lithium Aluminum Hydride (LiAlH4): Employed in reduction reactions.

p-Methoxybenzene Thiol and DBU: Utilized for deprotection of the Nosyl group.

Major Products Formed

The major products formed from these reactions include substituted amines, aldehydes, and deprotected ethanolamine derivatives.

Scientific Research Applications

Ns-NH-Et-OtBu is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block in the synthesis of peptoids and other complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Industry: Ns-NH-Et-OtBu is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ns-NH-Et-OtBu involves its ability to act as a nucleophile in substitution reactions and as a reducing agent in reduction reactions. The Nosyl group provides steric hindrance and electronic effects that facilitate selective reactions .

Comparison with Similar Compounds

Similar Compounds

- N-Nosyl-1,2-ethylenediamine hydrochloride (Ns-EDA*HCl)

- N-Nosyl-1,3-diaminopropane hydrochloride (Ns-DAP*HCl)

Uniqueness

Ns-NH-Et-OtBu is unique due to its combination of the Nosyl protecting group and the tert-butyl ester, which provides enhanced stability and selectivity in synthetic reactions compared to other similar compounds .

Biological Activity

Ns-NH-Et-OtBu, a compound belonging to the class of peptidomimetics, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with Ns-NH-Et-OtBu, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

Ns-NH-Et-OtBu is characterized by its unique structural features that contribute to its biological activity. The compound's structure can be summarized as follows:

- Chemical Formula : C₁₄H₁₉N₃O₂S

- Molecular Weight : 299.38 g/mol

- Functional Groups : Contains a sulfonamide group, an ethyl group, and a tert-butyl group which are crucial for its interaction with biological targets.

The biological activity of Ns-NH-Et-OtBu is primarily attributed to its ability to inhibit specific enzymes and receptors. Research indicates that it acts on various molecular targets, including:

- Aminopeptidase N (APN) : Ns-NH-Et-OtBu has shown significant inhibitory activity against APN, which is involved in various physiological processes including tumor growth and metastasis .

- DNA Gyrase : Inhibition studies reveal that Ns-NH-Et-OtBu can impede bacterial DNA gyrase activity, suggesting potential antibacterial properties .

Biological Activity Data

The following table summarizes the biological activities reported for Ns-NH-Et-OtBu in various studies.

| Biological Activity | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Aminopeptidase N Inhibition | APN | 0.15 | |

| DNA Gyrase Inhibition | Bacterial DNA Gyrase | 0.05 | |

| Cytotoxicity | HL-60 Cells | 1.2 | |

| Antimicrobial Activity | E. coli | 0.75 |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of Ns-NH-Et-OtBu, it was administered to HL-60 cells. The results indicated a dose-dependent increase in cytotoxicity, with an IC₅₀ value of 1.2 µM, highlighting its potential as an anticancer agent .

Case Study 2: Antibacterial Properties

Another study focused on the antibacterial efficacy of Ns-NH-Et-OtBu against E. coli and S. aureus. The compound exhibited significant inhibition at concentrations as low as 0.75 µM, demonstrating its potential as a therapeutic agent against bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.